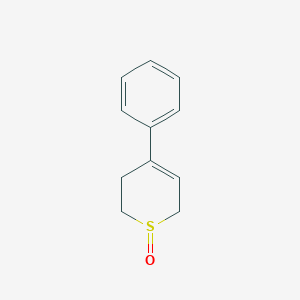
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxy group and a butoxy group containing a methylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 3,3-dimethyl-2-methylidenebutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
93570-41-3 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(3,3-dimethyl-2-methylidenebutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C14H20O2/c1-11(14(2,3)4)10-16-13-8-6-12(15-5)7-9-13/h6-9H,1,10H2,2-5H3 |
Clave InChI |
NPYCUBJPNIFWKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)COC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


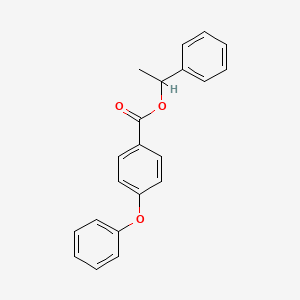
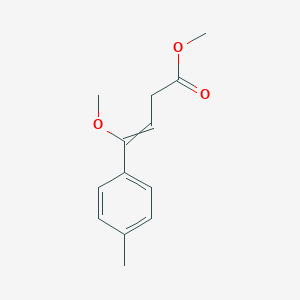
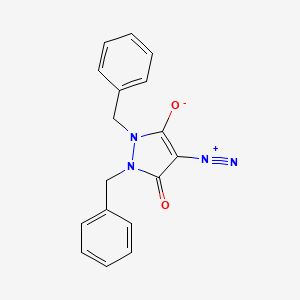
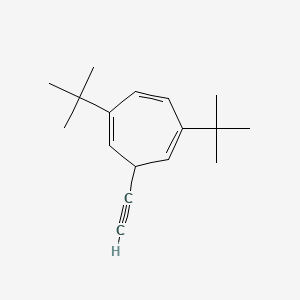
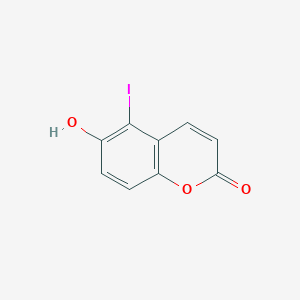

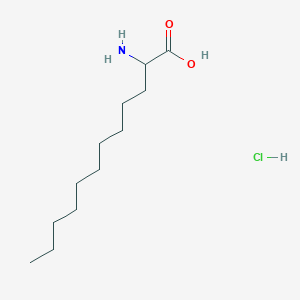
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
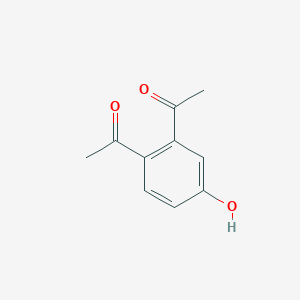
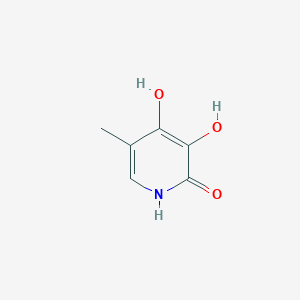
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
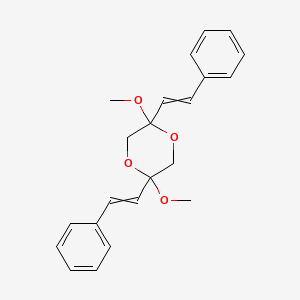
![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
